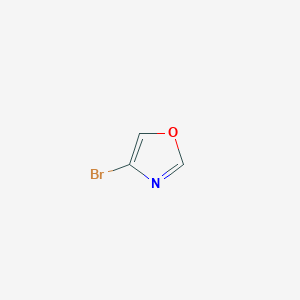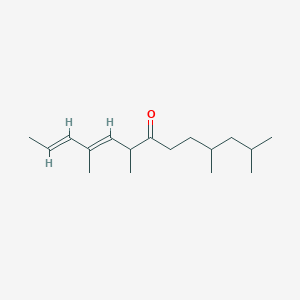
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one, commonly known as Muscalure, is a pheromone that is found in the male housefly. This compound is responsible for attracting female houseflies and is widely used in agricultural and industrial settings to control housefly populations. Muscalure has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
Muscalure works by mimicking the natural pheromones produced by the male housefly. Female houseflies are attracted to the scent of Muscalure and will follow the scent trail to the source. Once they reach the source, they can be trapped or killed using insecticides.
Biochemical And Physiological Effects
Muscalure has been shown to have a variety of biochemical and physiological effects on insects. It can disrupt the mating behavior of houseflies by interfering with their ability to detect natural pheromones. In addition, Muscalure has been shown to have a repellent effect on other insect species, such as mosquitoes and cockroaches.
Advantages And Limitations For Lab Experiments
Muscalure has several advantages for use in lab experiments. It is a natural and environmentally friendly compound that can be easily synthesized or extracted. It is also highly specific to the housefly species, making it a useful tool for studying housefly behavior and physiology. However, Muscalure has some limitations, including its short half-life and potential for degradation in certain environments.
Future Directions
There are several future directions for research on Muscalure. One area of interest is the potential use of Muscalure in drug delivery systems. Muscalure could be used as a carrier molecule for drugs, allowing for targeted delivery to specific tissues or cells. Another area of interest is the potential use of Muscalure in cancer treatment. Muscalure has been shown to have anti-tumor effects in some studies, and further research could explore its potential for use in cancer therapy. Additionally, further research could be conducted on the ecological impact of Muscalure use in agriculture and industry, as well as its potential for use in controlling other insect species.
Synthesis Methods
Muscalure can be synthesized using a variety of methods, including chemical synthesis and biological extraction. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler precursor molecules. Biological extraction involves isolating the compound from natural sources, such as the male housefly.
Scientific Research Applications
Muscalure has been the subject of extensive scientific research due to its potential applications in various fields. In agriculture, Muscalure is used as a natural and environmentally friendly way to control housefly populations. In industry, Muscalure is used as a component in insect traps and baits. In addition, Muscalure has also been studied for its potential use in medical applications, such as drug delivery and cancer treatment.
properties
CAS RN |
121981-51-9 |
|---|---|
Product Name |
(2E,4E)-4,6,10,12-Tetramethyl-2,4-tridecadien-7-one |
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(2E,4E)-4,6,10,12-tetramethyltrideca-2,4-dien-7-one |
InChI |
InChI=1S/C17H30O/c1-7-8-14(4)12-16(6)17(18)10-9-15(5)11-13(2)3/h7-8,12-13,15-16H,9-11H2,1-6H3/b8-7+,14-12+ |
InChI Key |
PZUINMYOGJLKPQ-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/C(=C/C(C)C(=O)CCC(C)CC(C)C)/C |
SMILES |
CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C |
Canonical SMILES |
CC=CC(=CC(C)C(=O)CCC(C)CC(C)C)C |
synonyms |
4,6,10,12-tetramethyl-2,4-tridecadien-7-one 4Me-TDD-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



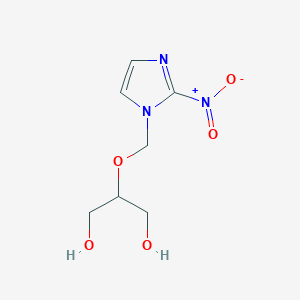
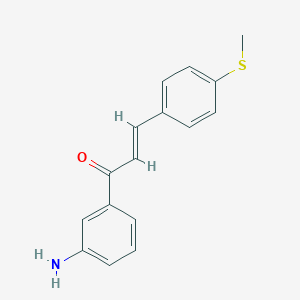

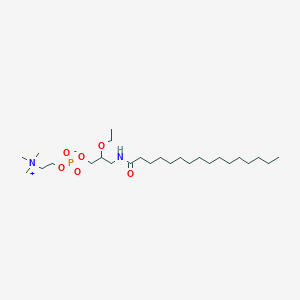
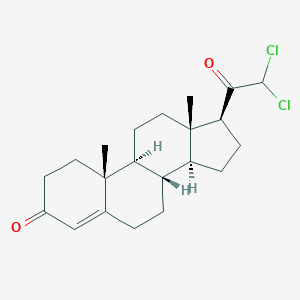
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
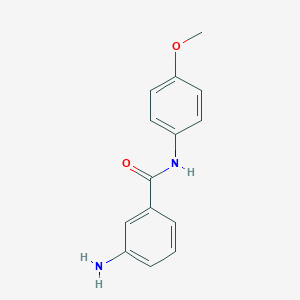
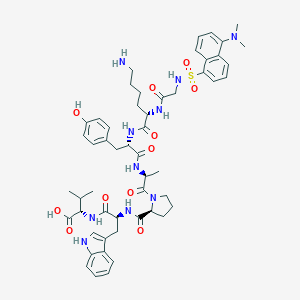
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
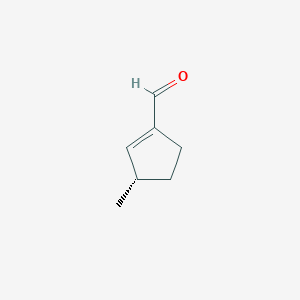
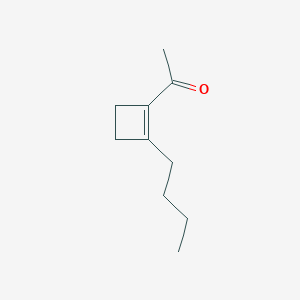
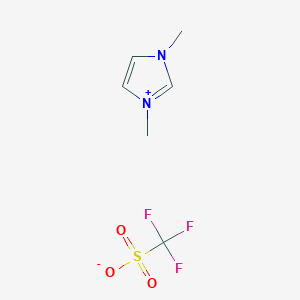
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)
